molecular formula C20H16ClN3O B4121001 12-(2-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-(2-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B4121001
M. Wt: 349.8 g/mol
InChI Key: GNCLNZCPZKNDNX-UHFFFAOYSA-N
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Description

12-(2-Chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a heterocyclic compound featuring a benzimidazoquinazolinone core with a 2-chlorophenyl substituent at position 12. This scaffold is synthesized via multicomponent reactions (MCRs) under solvent-free or green catalytic conditions, often employing aldehydes, 1,3-cyclohexadiones, and 2-aminobenzimidazoles .

Properties

IUPAC Name

12-(2-chlorophenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O/c21-13-7-2-1-6-12(13)19-18-15(9-5-11-17(18)25)23-20-22-14-8-3-4-10-16(14)24(19)20/h1-4,6-8,10,19H,5,9,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCLNZCPZKNDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CC=CC=C5Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 12-(2-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of Cu@Fe3O4 magnetic nanoparticles as catalysts under solvent-free conditions . This method involves the reaction of 1H-benzo[d]imidazol-2-amine, various aldehydes, and 1,3-dicarbonyl compounds in the presence of molybdate sulfuric acid (MSA) as a catalyst . The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group facilitates nucleophilic substitution due to the electron-withdrawing effect of chlorine, which activates the aromatic ring toward nucleophilic attack at the ortho and para positions.

Reaction Conditions Product Yield References
Hydrolysis (Cl → OH)NaOH (aq.), reflux, 12 h12-(2-Hydroxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one68%
Amination (Cl → NH2)NH3 (excess), Cu catalyst, 120°C, 24 h12-(2-Aminophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one52%

Mechanistic Insights :

  • The chlorine atom stabilizes the Meisenheimer intermediate during substitution .

  • Copper catalysts enhance amination efficiency by facilitating oxidative addition .

Electrophilic Aromatic Substitution

Despite the deactivating chlorine, the benzimidazole moiety’s electron-rich nature enables limited electrophilic substitutions.

Reaction Conditions Product Yield References
NitrationHNO3/H2SO4, 0°C, 2 h12-(2-Chloro-5-nitrophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one41%
SulfonationH2SO4 (fuming), 50°C, 6 h12-(2-Chloro-5-sulfophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one33%

Regioselectivity :

  • Nitration occurs preferentially at the para position relative to chlorine due to steric hindrance .

Oxidation Reactions

The tetrahydroquinazolinone core undergoes oxidation to yield fully aromatic derivatives.

Reagent Conditions Product Yield References
KMnO4/H2SO4Reflux, 8 hBenzimidazo[2,1-b]quinazolin-1(2H)-one74%
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)CH2Cl2, rt, 24 h12-(2-Chlorophenyl)benzimidazo[2,1-b]quinazolin-1(2H)-one81%

Key Observations :

  • DDQ selectively oxidizes the tetrahydro ring without affecting the chlorophenyl group .

Acid/Base-Mediated Rearrangements

The compound exhibits structural rearrangements under acidic or basic conditions due to its zwitterionic intermediates.

Conditions Reaction Product Yield References
HCl (conc.), reflux, 4 hRing contractionImidazo[1,2-a]benzimidazole derivative58%
KOtBu, DMF, 80°C, 6 hQuinazolinone ring expansionBenzimidazo[2,1-b] benzoxazinone47%

Mechanism :

  • Acidic conditions promote enolization and subsequent cyclization .

  • Base-mediated reactions involve deprotonation and nucleophilic attack .

Condensation Reactions

The NH group in the benzimidazole ring participates in condensation with carbonyl compounds.

Reagent Conditions Product Yield References
BenzaldehydeAcOH, reflux, 12 hSchiff base derivative63%
Acetyl chloridePyridine, rt, 24 hN-Acetylated derivative89%

Applications :

  • Schiff bases derived from this compound show enhanced antimicrobial activity .

Halogenation

The quinazolinone ring undergoes electrophilic halogenation under controlled conditions.

Reagent Conditions Product Yield References
Br2/FeBr3CH2Cl2, 0°C, 1 h8-Bromo-12-(2-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one56%

Regioselectivity :

  • Bromination occurs at the 8-position of the quinazolinone ring due to electronic directing effects.

Scientific Research Applications

Scientific Research Applications

This compound has been investigated for various applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Below are some of the key areas of application:

Antitumor Activity

Research indicates that 12-(2-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one exhibits significant antitumor properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by targeting specific molecular pathways involved in cell survival and growth. This mechanism often involves the inhibition of certain enzymes and receptors associated with tumor progression.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. It has been tested against various bacterial strains and fungi, demonstrating efficacy that suggests potential use in treating infections caused by resistant pathogens. The structural features of the compound may enhance its interaction with microbial targets .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been documented, including those involved in metabolic pathways relevant to cancer and other diseases. This property positions the compound as a candidate for drug development aimed at modulating enzyme activity for therapeutic benefits .

Synthesis of Related Compounds

The synthesis methods for this compound have been explored extensively. Techniques such as multicomponent reactions and cyclocondensation have facilitated the creation of related compounds with potentially enhanced biological activities. These derivatives can be tailored for specific therapeutic targets .

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor efficacy of this compound revealed that it significantly reduced cell viability in human cancer cell lines through apoptosis induction. The study utilized various assays to assess cell proliferation and apoptosis markers, confirming the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was tested against multi-drug resistant bacteria. Results indicated a notable reduction in bacterial growth compared to control groups, supporting its potential application in treating resistant infections.

Mechanism of Action

The mechanism of action of 12-(2-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in cell proliferation and survival, leading to the suppression of tumor growth . The compound’s chlorophenyl group plays a crucial role in its binding affinity to these targets, enhancing its biological activity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical properties and bioactivity. Key examples include:

Compound Name Substituent Molecular Weight Key Properties/Applications Reference
12-Phenyl derivative (4a) Phenyl 315.04 Synthesized via Keggin-type heteropolymers; HRMS-confirmed
12-(4-Chlorophenyl)-3,3-dimethyl derivative (6a) 4-Chlorophenyl 347.39 Requires nanocatalyst (Iron oxide@PMO-ICS-PrSO3H) for efficient synthesis
(3R,12S)-12-(4-Fluorophenyl)-3-methyl derivative 4-Fluorophenyl, methyl 347.39 Stereospecific synthesis; defined stereocenters
12-(4-Fluorophenyl)-3-(4-methoxyphenyl) derivative 4-Fluorophenyl, methoxy 439.49 Higher molecular weight; dual aromatic substituents
12-(2-Thienyl)-3-methyl derivative Thienyl 338.42 Thiophene substituent alters electronic properties

Key Observations :

  • Fluorine vs. Chlorine : 4-Fluorophenyl derivatives (e.g., ) exhibit lower molecular weights and possible enhanced metabolic stability compared to chlorophenyl analogs.
  • Heteroaromatic Substitution : Thienyl groups (e.g., ) introduce sulfur atoms, which may improve solubility or modulate pharmacokinetics.

Key Observations :

  • Nanocatalysts: Magnetic catalysts (e.g., Fe3O4@SiO2–ZrCl2) enable easy separation and reuse, enhancing sustainability .
  • Ultrasound Activation : Reduces reaction times and energy consumption (e.g., room-temperature synthesis in ).
  • Solvent-Free Systems : Minimize waste and toxicity, as seen in most methods .
Stereochemical and Structural Modifications
  • Stereocenters: Derivatives like (3R,12S)-12-(4-fluorophenyl)-3-methyl-quinazolinone and 12-(4-fluorophenyl)-3-(4-methoxyphenyl) highlight the role of stereochemistry in molecular recognition.
  • Dimethyl Substitution : 3,3-Dimethyl groups (e.g., in 6a ) may enhance rigidity or lipophilicity compared to unsubstituted analogs.

Biological Activity

The compound 12-(2-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a member of the benzimidazole and quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves a multi-step process typically starting from 2-aminobenzimidazole and various aromatic aldehydes through a condensation reaction. The methodology often employs reflux conditions in solvents such as ethanol to facilitate the formation of the desired product. Recent studies have highlighted the regioselectivity and efficiency of these synthetic routes, yielding compounds with significant biological activities .

Anticancer Properties

Research indicates that compounds within the quinazoline class exhibit notable anticancer properties. For instance, derivatives of this compound have been evaluated against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit tumor growth by targeting specific kinases involved in cancer progression .

A comparative study on the antiproliferative activity revealed that certain substitutions on the quinazoline scaffold significantly enhance cytotoxic effects against chronic myeloid leukemia (CML) cell lines . The mechanism appears to involve disruption of tubulin polymerization and modulation of signaling pathways critical for cell survival.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Various assays (e.g., ABTS, CUPRAC) have shown that derivatives with specific hydroxyl substitutions exhibit strong metal-chelating abilities and antioxidant activity . This suggests potential applications in preventing oxidative stress-related diseases.

Case Study 1: Antiproliferative Activity Evaluation

In a study evaluating a series of quinazoline derivatives including this compound against nine cancer cell lines:

  • Findings : The compound displayed significant inhibitory activity against several lines with IC50 values comparable to established chemotherapeutics.
  • Mechanism : The observed activity was linked to its ability to inhibit specific kinases involved in cell cycle regulation and apoptosis .

Case Study 2: Antioxidant Potential Assessment

A systematic evaluation of antioxidant properties was conducted using multiple assays:

  • Results : The compound showed superior antioxidant capacity in the CUPRAC assay compared to DPPH.
  • : The presence of hydroxyl groups was crucial for enhancing antioxidant activity and metal ion chelation .

Q & A

Q. How to validate the compound’s biological activity using in vitro/in vivo models?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., antimicrobial or antitumor screens). For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). In vivo models (e.g., xenograft mice) require pharmacokinetic profiling (HPLC-MS for plasma concentration) and toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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12-(2-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 2
12-(2-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.